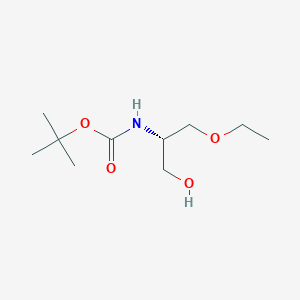
N-Boc-D-Ser(Et)-ol
Übersicht
Beschreibung
N-Boc-D-Ser(Et)-ol is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of serine and is a member of the Boc-protected amino acid family. This compound has been used in a variety of lab experiments, and it has been found to possess various biochemical and physiological effects. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
N-Boc-D-Ser(Et)-ol has been used in a variety of scientific research fields. It has been used in the study of enzyme inhibition and protein-protein interactions, as well as in the study of drug design and drug delivery. It has also been used in the study of peptide synthesis and peptide structure.
Wirkmechanismus
N-Boc-D-Ser(Et)-ol acts as an enzyme inhibitor and a protein-protein interaction inhibitor. It binds to the active site of enzymes, preventing them from catalyzing reactions. It also binds to the active site of proteins, preventing them from forming protein-protein interactions.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the formation of protein-protein interactions. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-Boc-D-Ser(Et)-ol has several advantages for lab experiments. It is easily synthesized and can be stored for long periods of time without degradation. It is also a potent enzyme inhibitor and protein-protein interaction inhibitor. However, it has some limitations. It is not as potent as some other enzyme inhibitors and protein-protein interaction inhibitors, and it can be toxic to some cell types.
Zukünftige Richtungen
There are several potential future directions for the study of N-Boc-D-Ser(Et)-ol. It could be used in the study of drug design and drug delivery, as well as in the study of peptide synthesis and peptide structure. It could also be used in the study of enzyme inhibition and protein-protein interactions. Additionally, it could be used to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways. Finally, it could be used to study the biochemical and physiological effects of this compound on cells and tissues.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



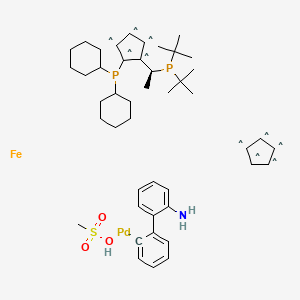
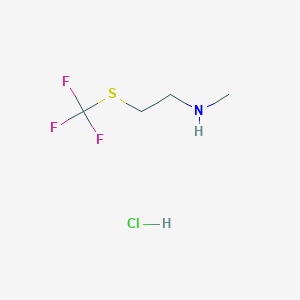
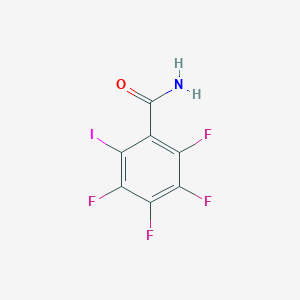

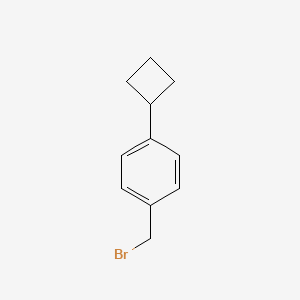
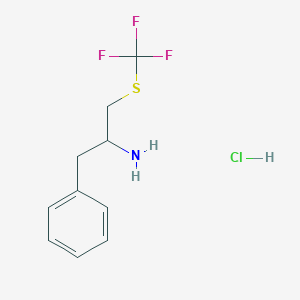
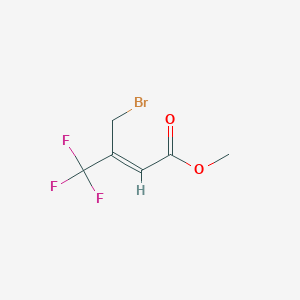

![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)


